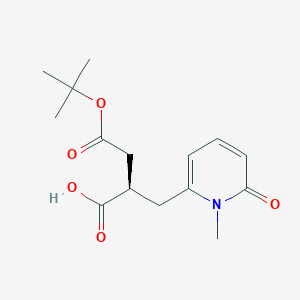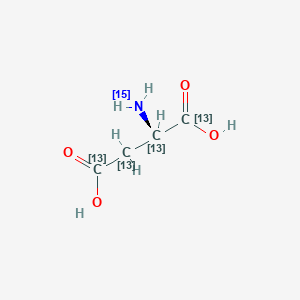
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is a compound with a unique isotopic labeling pattern. This compound is a derivative of butanedioic acid, also known as succinic acid, where specific carbon and nitrogen atoms are replaced with their isotopes, namely carbon-13 and nitrogen-15. This isotopic labeling is often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15N) and isotopically labeled carbon sources (13C). The synthesis can be carried out through a series of chemical reactions, including amination and carboxylation, under controlled conditions to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is often carried out in specialized facilities equipped to handle isotopic materials. The process involves the use of high-purity isotopic precursors and advanced synthesis techniques to achieve the desired labeling efficiency and purity. The production is typically done in batch processes, with rigorous quality control measures to ensure the consistency and reliability of the labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as butanediol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce butanediol derivatives. Substitution reactions can lead to a variety of substituted butanedioic acid derivatives.
Applications De Recherche Scientifique
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly those involving isotopic labeling.
Mécanisme D'action
The mechanism of action of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems. The compound can participate in various biochemical reactions, including those involving amino acids and metabolic intermediates, providing insights into metabolic pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-aminobutanedioic acid: A non-labeled version of the compound.
(2R)-2-(15N)azanylbutanedioic acid: Labeled with nitrogen-15 but not carbon-13.
(2R)-2-aminobutanedioic acid-13C4: Labeled with carbon-13 but not nitrogen-15.
Uniqueness
The uniqueness of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid lies in its dual isotopic labeling, which provides a more comprehensive tracing capability in scientific studies. This dual labeling allows for simultaneous tracking of both nitrogen and carbon atoms, offering a more detailed understanding of the compound’s behavior and interactions in various systems.
Propriétés
Formule moléculaire |
C4H7NO4 |
|---|---|
Poids moléculaire |
138.07 g/mol |
Nom IUPAC |
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
Clé InChI |
CKLJMWTZIZZHCS-TWDPQRAKSA-N |
SMILES isomérique |
[13CH2]([13C@H]([13C](=O)O)[15NH2])[13C](=O)O |
SMILES canonique |
C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


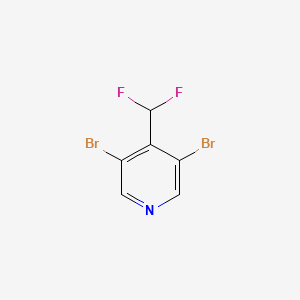
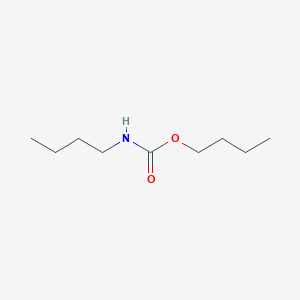
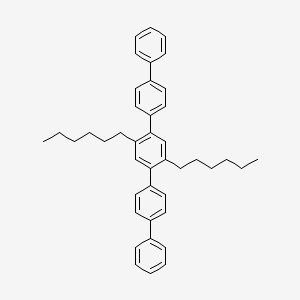
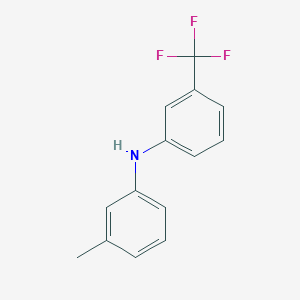
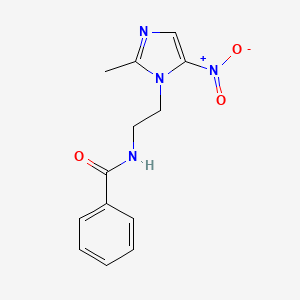
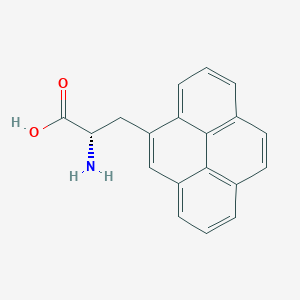
![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)
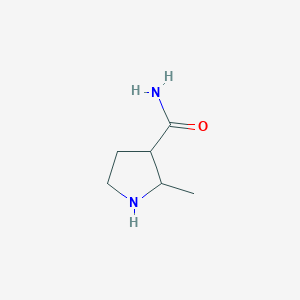
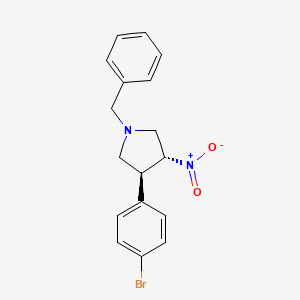
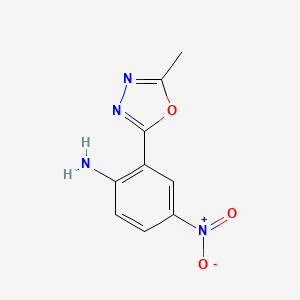
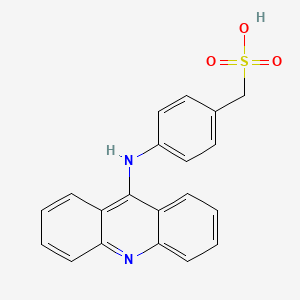
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B15219009.png)
![Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B15219017.png)
